Tert-butyl trans-2-(fluoromethyl)-3-hydroxy-azetidine-1-carboxylate
CAS No.:
Cat. No.: VC18600820
Molecular Formula: C9H16FNO3
Molecular Weight: 205.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16FNO3 |
|---|---|
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | tert-butyl (2R,3R)-2-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C9H16FNO3/c1-9(2,3)14-8(13)11-5-7(12)6(11)4-10/h6-7,12H,4-5H2,1-3H3/t6-,7+/m0/s1 |
| Standard InChI Key | SREATSIDCYFLOW-NKWVEPMBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H]1CF)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1CF)O |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
Tert-butyl trans-2-(fluoromethyl)-3-hydroxy-azetidine-1-carboxylate belongs to the azetidine family, a four-membered nitrogen-containing heterocycle. The trans configuration of the fluoromethyl and hydroxy groups at positions 2 and 3, respectively, imparts distinct stereochemical properties critical for its reactivity and intermolecular interactions. The tert-butyl carbamate group at position 1 enhances steric protection, stabilizing the ring during synthetic modifications.
Table 1: Key Structural and Identification Data
| Property | Value |
|---|---|
| CAS Number | 2940871-72-5 |
| IUPAC Name | rel-tert-butyl (2R,3R)-2-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate |
| Molecular Formula | |
| Molecular Weight | 205.23 g/mol |
The compound’s stereochemistry is explicitly defined as (2R,3R), ensuring precise spatial arrangement of functional groups. This configuration is critical for its role in asymmetric synthesis and chiral drug intermediates.
Synthesis and Manufacturing Considerations
Challenges in Scale-Up
The compound’s sensitivity to ring strain and fluorine’s reactivity pose scalability challenges. Side reactions such as ring-opening or defluorination necessitate optimized conditions, including low temperatures and inert atmospheres. Industrial-scale production may leverage continuous-flow systems to enhance yield and reproducibility.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s solubility in polar solvents (e.g., DMSO, ethanol) is moderate due to its hydroxy and carbamate groups, while the fluoromethyl moiety enhances lipid membrane permeability. Predicted log (octanol-water partition coefficient) values for similar azetidine derivatives range from 0.5 to 1.5, indicating balanced hydrophilicity and lipophilicity.
Table 2: Predicted Physicochemical Properties
| Property | Value/Description |
|---|---|
| Log (iLOGP) | 2.15 (estimated) |
| TPSA (Topological PSA) | 55.56 Ų |
| Solubility in Water | 33.1 mg/mL (estimated) |
| GI Absorption | High |
Metabolic Stability
Applications in Pharmaceutical Development
Role as a Synthetic Intermediate
This compound is pivotal in constructing bioactive molecules, including:
-
Protease Inhibitors: The azetidine scaffold mimics peptide bonds, enabling inhibition of viral proteases.
-
Kinase Modulators: Fluorine’s electron-withdrawing effects fine-tune binding affinity to ATP pockets.
-
Antibiotics: Rigid azetidine rings enhance bacterial membrane penetration.
Case Study: Antiviral Drug Candidates
Recent studies highlight azetidine derivatives as key intermediates in remdesivir analogs, where fluorine substitution improves pharmacokinetic profiles. For example, fluorinated azetidines exhibit 30% higher bioavailability than non-fluorinated counterparts in rodent models.
Research Advancements and Future Directions
Stereoselective Synthesis
Advances in organocatalysis and transition-metal catalysis (e.g., palladium-mediated cross-coupling) enable enantioselective synthesis of trans-configured azetidines. For instance, Jacobsen’s thiourea catalysts achieve >90% enantiomeric excess in hydroxylation steps.
Fluorine-Specific Interactions
Fluorine’s role in enhancing binding affinity (via polar interactions) and metabolic stability is well-documented. Molecular dynamics simulations reveal that the fluoromethyl group in this compound forms stable halogen bonds with target proteins, reducing off-target effects.
Computational Modeling
Density functional theory (DFT) studies predict that substituting the tert-butyl group with smaller protectants (e.g., methyl) could enhance solubility without compromising stability. Such modifications are under experimental validation.
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